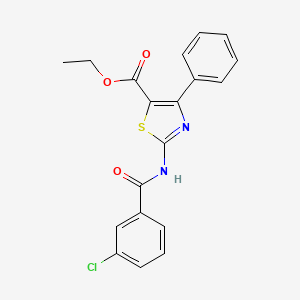

Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, a phenyl group, and a chlorobenzamido group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazole intermediate.

Attachment of the Chlorobenzamido Group: The chlorobenzamido group is attached via an amide bond formation reaction, typically using 3-chlorobenzoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

化学反応の分析

Thiazole Core Formation

A common method involves the condensation of thiourea with α-keto esters (e.g., ethyl 2-chloroacetoacetate) under basic conditions (sodium carbonate) in ethanol solvent . This reaction typically occurs at elevated temperatures (40–70°C) for 5–5.5 hours, yielding thiazole derivatives with high purity (melting point: 172–173°C) .

Carboxylate Ester Formation

The ethyl ester group at the 5-position is often retained from the initial α-keto ester precursor. Hydrolysis of this ester under acidic or basic conditions yields the carboxylic acid, a potential intermediate for further derivatization .

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis to form the carboxylic acid. This reaction is pH-dependent:

-

Acidic Conditions : Catalytic H⁺ accelerates ester cleavage.

-

Basic Conditions : NaOH or similar bases promote saponification .

| Condition | Product | Relevance |

|---|---|---|

| H₃O⁺/H₂O | Carboxylic acid | Precursor for amide formation |

| NaOH/ethanol | Sodium carboxylate | Solubility enhancement |

Amide Bond Stability

The chlorobenzamido group is stable under mild conditions but may hydrolyze under strong acids/bases. The chlorine substituent at the meta position reduces electron density, potentially slowing nucleophilic aromatic substitution .

Substitution Reactions

-

Halogen Exchange : The chlorine atom in the benzamido group can participate in nucleophilic aromatic substitution (e.g., with amines or alcohols), though reactivity depends on steric and electronic factors .

-

Thiazole Substitution : The phenyl group at the 4-position may undergo electrophilic substitution, though the thiazole’s electron-withdrawing nature renders this less favorable .

Medicinal Chemistry

Thiazole derivatives are widely studied for their biological activity. For example:

-

HSET Inhibition : A structurally related compound (2-(3-benzamidopropanamido)thiazole-5-carboxylate) showed micromolar inhibition of HSET (KIFC1), a mitotic kinesin critical for cancer cell survival .

-

Antibacterial Activity : Sulfonamide analogs demonstrate antibacterial properties, suggesting potential for thiazole derivatives in antimicrobial drug design.

Structural Insights

-

Biochemical Stability : The ester moiety in thiazole-5-carboxylate derivatives exhibits moderate stability (e.g., 215 min half-life in mouse plasma) .

-

Colocalization Studies : Probes tagged with fluorescent or trans-cyclooctene (TCO) groups confirm target-specific binding in cellular compartments .

Stability and Reactivity

| Group | Reaction | Conditions | Product |

|---|---|---|---|

| Ethyl ester | Hydrolysis | NaOH/ethanol | Sodium carboxylate |

| Chlorobenzamido | Nucleophilic substitution | Amines, H₂O | Substituted amides |

This compound’s synthesis and reactivity highlight its versatility in medicinal chemistry, with applications spanning enzyme inhibition and antimicrobial research. Further studies on its pharmacokinetic profile and structural modifications could expand its therapeutic potential.

科学的研究の応用

Synthesis of Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : Achieved through the cyclization of α-haloketones and thioureas under basic conditions.

- Introduction of the Phenyl Group : A nucleophilic substitution reaction with a phenyl halide is utilized.

- Attachment of the Chlorobenzamido Group : This is accomplished via amide bond formation using 3-chlorobenzoyl chloride and an appropriate amine.

Chemical Properties and Reactions

This compound undergoes various chemical reactions, including:

- Oxidation : Can form corresponding sulfoxides or sulfones.

- Reduction : Reduction reactions can convert nitro groups to amine groups.

- Substitution : The chlorobenzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Basic conditions |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

| Substitution | Amines or thiols | Basic conditions |

Scientific Research Applications

This compound has several noteworthy applications in scientific research:

Chemistry

- Used as a building block for synthesizing more complex molecules.

Biology

- Investigated for its potential as an antimicrobial and anticancer agent. Research indicates that it may inhibit specific enzymes or receptors involved in critical cellular processes.

Medicine

- Explored for therapeutic properties in treating various diseases, particularly those involving aberrant cell signaling pathways.

Industry

- Utilized in developing new materials and chemical processes due to its unique structural features.

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes involved in cell signaling pathways. For example, it may act as an inhibitor of protein kinases, which are crucial for various cellular processes, including proliferation and apoptosis.

Case Studies

- Anticancer Activity : A study demonstrated that compounds similar to this compound showed micromolar inhibition of HSET (KIFC1), leading to increased multipolarity in cancer cells. This suggests potential applications in cancer therapeutics where targeting mitotic spindles is crucial .

- Antimicrobial Properties : Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various pathogens, positioning this compound as a candidate for further exploration in infectious disease treatment .

作用機序

The mechanism of action of Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways.

類似化合物との比較

Similar Compounds

- Ethyl 4-(3-chlorobenzamido)benzoate

- Ethyl 3-(3-chlorobenzamido)-2-oxo-6-phenyl-2H-pyran-5-carboxylate

- Ethyl 5-(3-chlorobenzamido)-3-methylthiophene-2-carboxylate

Uniqueness

Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate is unique due to its specific structural features, such as the combination of a thiazole ring with a phenyl and chlorobenzamido group

生物活性

Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article discusses its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved through the cyclization of α-haloketones and thioureas under basic conditions.

- Introduction of the Phenyl Group : A nucleophilic substitution reaction with a phenyl halide is used.

- Attachment of the Chlorobenzamido Group : This is accomplished via amide bond formation using 3-chlorobenzoyl chloride and an appropriate amine.

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes involved in cell signaling pathways. It may inhibit protein kinases, which are crucial for various cellular processes, including proliferation and apoptosis.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects. Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, demonstrating potential as an antimicrobial agent .

Anticancer Activity

The compound's anticancer properties have also been explored. Studies suggest that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of apoptotic pathways. For instance, one study highlighted that similar compounds showed efficacy against human fibrosarcoma cells by inducing DNA fragmentation and cytotoxicity .

Case Studies

- Antiviral Activity : Recent research has shown that thiazole derivatives can inhibit viral proteases, making them promising candidates for antiviral drug development. For example, compounds structurally related to this compound demonstrated inhibition against SARS-CoV-2 proteases with IC50 values in the low micromolar range .

- Enzymatic Inhibition : A study on related thiazole compounds revealed their potential as xanthine oxidase inhibitors, which could be beneficial in treating gout and other inflammatory conditions. The inhibitory effects were attributed to their ability to bind to the enzyme's active site .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

特性

IUPAC Name |

ethyl 2-[(3-chlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3S/c1-2-25-18(24)16-15(12-7-4-3-5-8-12)21-19(26-16)22-17(23)13-9-6-10-14(20)11-13/h3-11H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYUJQFOBDSEDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。